4,4-Diethoxybut-1-ene

Organic Synthesis Acetal Formation Grignard Reaction

4,4-Diethoxybut-1-ene (CAS 10602-36-5), also known as 3-butenal diethyl acetal, is a bifunctional C8H16O2 acetal compound with a molecular weight of 144.21 g/mol. It features a terminal alkene and a protected aldehyde (acetal) group, enabling sequential orthogonal reactivity in complex synthetic pathways.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 10602-36-5
Cat. No. B086261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diethoxybut-1-ene
CAS10602-36-5
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCOC(CC=C)OCC
InChIInChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3
InChIKeyPRCYIYOCMALJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Diethoxybut-1-ene (CAS 10602-36-5) Product Overview and Core Properties


4,4-Diethoxybut-1-ene (CAS 10602-36-5), also known as 3-butenal diethyl acetal, is a bifunctional C8H16O2 acetal compound with a molecular weight of 144.21 g/mol. It features a terminal alkene and a protected aldehyde (acetal) group, enabling sequential orthogonal reactivity in complex synthetic pathways. Key physical properties include a density of 0.851 g/mL at 25°C, a refractive index of n20/D 1.408, and a boiling point of 66-67°C at 50 mmHg . The compound is typically supplied as a liquid with a purity specification of 97% and is classified as a flammable liquid (Flash Point 34°C) .

Why 4,4-Diethoxybut-1-ene Cannot Be Substituted by In-Class Acetal Analogs


Generic substitution of 4,4-diethoxybut-1-ene with other acetal-protected aldehydes, such as 4,4-dimethoxybut-1-ene, 3-butenal, or 1,1-diethoxyethane, is not scientifically valid due to critical differences in physicochemical properties, reactivity profiles, and synthetic utility. The specific combination of a terminal alkene with a diethyl acetal protecting group imparts unique steric and electronic characteristics that dictate its performance in key transformations, including allylation reactions and multi-step synthetic sequences. The quantitative evidence below demonstrates that 4,4-diethoxybut-1-ene offers a verifiable advantage over its closest comparators in terms of yield, selectivity, and process compatibility [1]. Using an alternative without these specific properties would compromise reaction outcomes and overall synthetic efficiency.

4,4-Diethoxybut-1-ene: Quantitative Differentiation Evidence for Procurement Decisions


Optimized Synthetic Yield of 4,4-Diethoxybut-1-ene vs. Alternative Routes

The synthesis of 4,4-diethoxybut-1-ene via the reaction of allylmagnesium chloride with triethyl orthoformate achieves a yield of 75.6% with a purity of >98% [1]. In contrast, alternative synthetic routes, such as the direct acetalization of 3-butenal with ethanol, typically yield lower conversions (often <50%) due to the instability and polymerization tendency of the unprotected aldehyde [2]. This demonstrates a clear advantage in process efficiency and product purity for the described method.

Organic Synthesis Acetal Formation Grignard Reaction

Diastereoselectivity in Allylation: 4,4-Diethoxybut-1-ene vs. Methyl 3-(bromomethyl)but-3-enoate

In the allylation of α-hydroxy Schiff bases, the use of 2-(bromomethyl)-4,4-diethoxybut-1-ene, derived from 4,4-diethoxybut-1-ene, resulted in the formation of a new chiral center with excellent diastereoselectivity (de >95%) [1]. When compared to other functionalized allyl bromides like methyl 3-(bromomethyl)but-3-enoate, the diethyl acetal moiety provided superior stereocontrol and product yield due to its steric bulk and electronic properties [1]. This represents a critical advantage in the asymmetric synthesis of complex natural products.

Stereoselective Synthesis Allylation Chiral Building Blocks

Stability and Storage Advantages Over Unprotected 3-Butenal

4,4-Diethoxybut-1-ene is stable under recommended storage conditions at room temperature . In contrast, the unprotected aldehyde, 3-butenal, is prone to rapid polymerization and degradation upon storage, especially at ambient temperatures, with a typical half-life of less than 24 hours under laboratory conditions [1]. This marked difference in stability makes 4,4-diethoxybut-1-ene the preferred form for procurement, inventory management, and long-term synthetic planning.

Chemical Stability Storage Aldehyde Protection

Physicochemical Differentiation from 4,4-Dimethoxybut-1-ene

4,4-Diethoxybut-1-ene (C8H16O2, MW 144.21) exhibits a boiling point of 66-67 °C at 50 mmHg and a density of 0.851 g/mL . Its dimethyl analog, 4,4-dimethoxybut-1-ene (C6H12O2, MW 116.16), has a boiling point of approximately 112.9 °C at 760 mmHg and a density of 0.9 g/mL . The lower boiling point of the diethyl acetal facilitates easier purification by distillation and may alter its compatibility in certain reaction media. These distinct physical properties dictate different handling and purification protocols, making them non-interchangeable in scaled processes.

Physical Properties Boiling Point Molecular Weight

4,4-Diethoxybut-1-ene: High-Value Research and Industrial Application Scenarios


Stereoselective Synthesis of Chiral Amino Alcohols and Alkaloids

4,4-Diethoxybut-1-ene, after conversion to its 2-bromomethyl derivative, serves as a critical building block for the diastereoselective allylation of α-hydroxy Schiff bases [1]. This reaction, which proceeds with high diastereomeric excess (de >95%), is instrumental in constructing the carbon skeletons of complex alkaloids such as (+)-α-conhydrine and (–)-sedamine . The ability to reliably introduce a chiral center with such high fidelity makes this compound indispensable for medicinal chemistry and natural product synthesis programs.

Multi-Step Synthesis Requiring Orthogonal Protection of Aldehydes

The acetal moiety of 4,4-diethoxybut-1-ene provides robust protection for the aldehyde group under a wide range of reaction conditions (e.g., Grignard additions, oxidations, and reductions), enabling selective transformations of the terminal alkene without affecting the masked carbonyl [1]. This orthogonal reactivity is essential for complex synthetic sequences where the aldehyde must be unveiled at a later stage, offering a level of control not possible with unprotected 3-butenal.

Development of Scalable Processes with Improved Efficiency

The optimized synthetic route yielding 75.6% product with >98% purity [1] provides a reliable and cost-effective source of this intermediate. This high-yielding methodology, coupled with the compound's room-temperature stability , makes 4,4-diethoxybut-1-ene an ideal candidate for process R&D and scale-up in industrial settings. Procurement of this high-purity acetal directly supports the development of robust and economical manufacturing routes for downstream pharmaceuticals and fine chemicals.

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